molecular formula C28H28N2O2S B11065949 2-({2-[(3,5-dimethylbenzyl)oxy]ethyl}sulfanyl)-6-(diphenylmethyl)pyrimidin-4(3H)-one

2-({2-[(3,5-dimethylbenzyl)oxy]ethyl}sulfanyl)-6-(diphenylmethyl)pyrimidin-4(3H)-one

Cat. No.: B11065949
M. Wt: 456.6 g/mol
InChI Key: YJMHEXJHVNGPRY-UHFFFAOYSA-N
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Description

6-BENZHYDRYL-2-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHYL}SULFANYL)-4(3H)-PYRIMIDINONE is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a benzhydryl group, a dimethylbenzyl ether moiety, and a pyrimidinone core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-BENZHYDRYL-2-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHYL}SULFANYL)-4(3H)-PYRIMIDINONE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzhydryl and dimethylbenzyl ether intermediates, followed by their coupling with a pyrimidinone precursor. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

6-BENZHYDRYL-2-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHYL}SULFANYL)-4(3H)-PYRIMIDINONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or dimethylbenzyl ether moieties, often using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-BENZHYDRYL-2-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHYL}SULFANYL)-4(3H)-PYRIMIDINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BENZHYDRYL-2-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHYL}SULFANYL)-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

6-BENZHYDRYL-2-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHYL}SULFANYL)-4(3H)-PYRIMIDINONE can be compared with other similar compounds, such as:

The uniqueness of 6-BENZHYDRYL-2-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHYL}SULFANYL)-4(3H)-PYRIMIDINONE lies in its combination of these functional groups, which imparts specific chemical and biological properties that are not observed in other compounds.

Properties

Molecular Formula

C28H28N2O2S

Molecular Weight

456.6 g/mol

IUPAC Name

4-benzhydryl-2-[2-[(3,5-dimethylphenyl)methoxy]ethylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C28H28N2O2S/c1-20-15-21(2)17-22(16-20)19-32-13-14-33-28-29-25(18-26(31)30-28)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-12,15-18,27H,13-14,19H2,1-2H3,(H,29,30,31)

InChI Key

YJMHEXJHVNGPRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)COCCSC2=NC(=CC(=O)N2)C(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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